

4-APB Hydrochloride: Not a Confirmed Metabolite of 4-MAPB

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Compound of Interest

Compound Name: 4-APB hydrochloride

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A Technical Review of Benzofuran Metabolism

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Homburg, Saar, Germany – Extensive research into the metabolic pathways of N-methylated benzofuran derivatives, such as 5-MAPB and 6-MAPB, has revealed that their primary metabolites are the corresponding N-demethylated compounds, 5-APB and 6-APB, respectively. Contrary to the initial query, current scientific literature does not support the hypothesis that **4-APB hydrochloride** is a metabolite of 4-MAPB. This technical guide synthesizes the available data on the metabolism of the closely related and well-documented positional isomers, 5-MAPB and 6-MAPB, to provide a comprehensive overview for researchers, scientists, and drug development professionals.

The metabolism of these novel psychoactive substances (NPS) is a critical area of study for forensic and clinical toxicology. Understanding the biotransformation of these compounds is essential for developing accurate detection methods and for assessing their pharmacological and toxicological profiles.

Metabolic Pathways of 5-MAPB and 6-MAPB

Studies on rat urine and human liver preparations have elucidated the primary metabolic routes for 5-MAPB and 6-MAPB. The main initial step in the metabolism of both 5-MAPB and 6-MAPB is N-demethylation, which is the removal of a methyl group from the amine. This process is primarily mediated by cytochrome P450 (CYP) enzymes.

For 5-MAPB, the major metabolites are 5-APB (the N-demethyl metabolite) and 3-carboxymethyl-4-hydroxy methamphetamine.[\[1\]](#)[\[2\]](#) The CYP isoenzymes identified as being involved in the N-demethylation of 5-MAPB are CYP1A2, CYP2B6, CYP2C19, and CYP2D6, with CYP2B6 playing the most significant role.[\[1\]](#)

Similarly, the main metabolites of 6-MAPB are 6-APB (the N-demethyl metabolite) and 4-carboxymethyl-3-hydroxy methamphetamine.[\[3\]](#)[\[4\]](#)[\[5\]](#) The N-demethylation of 6-MAPB is facilitated by the CYP isoenzymes CYP1A2, CYP2D6, and CYP3A4.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Following N-demethylation, further metabolism of the resulting APB compounds involves hydroxylation of the furan ring, followed by enzymatic ring cleavage. This leads to the formation of carboxylic acid and alcohol metabolites, which can then undergo glucuronidation (a phase II metabolic reaction).

Quantitative Data Summary

The following tables summarize key quantitative data related to the metabolism and effects of these compounds.

Table 1: Cytochrome P450 Isoenzymes Involved in N-Demethylation

Compound	Involved CYP Isoenzymes	Primary Contributing Isoenzyme
5-MAPB	CYP1A2, CYP2B6, CYP2C19, CYP2D6 [1]	CYP2B6 [1]
6-MAPB	CYP1A2, CYP2D6, CYP3A4 [3] [4] [5]	Not specified

Table 2: Plasma Concentrations in Human Cases (5-MAPB Ingestion)

Compound	Concentration Range (µg/L)
5-MAPB	5 - 124 [1]
5-APB (metabolite)	1 - 38 [1]

Experimental Protocols

The identification of these metabolic pathways relies on established in vitro and in vivo experimental models.

In Vitro Metabolism Studies

- Objective: To identify the metabolites of a parent drug and the enzymes responsible for their formation.
- Methodology:
 - Incubation: The parent compound (e.g., 5-MAPB or 6-MAPB) is incubated with human liver microsomes (HLMs) or S9 fractions. These preparations contain a mixture of drug-metabolizing enzymes, including CYPs and UGTs.
 - Reaction Quenching: After a set incubation period (e.g., up to 60 minutes), the reaction is stopped, typically by adding a solvent like acetonitrile.[\[6\]](#)[\[7\]](#)
 - Analysis: The resulting mixture is analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to separate and identify the parent drug and its metabolites.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

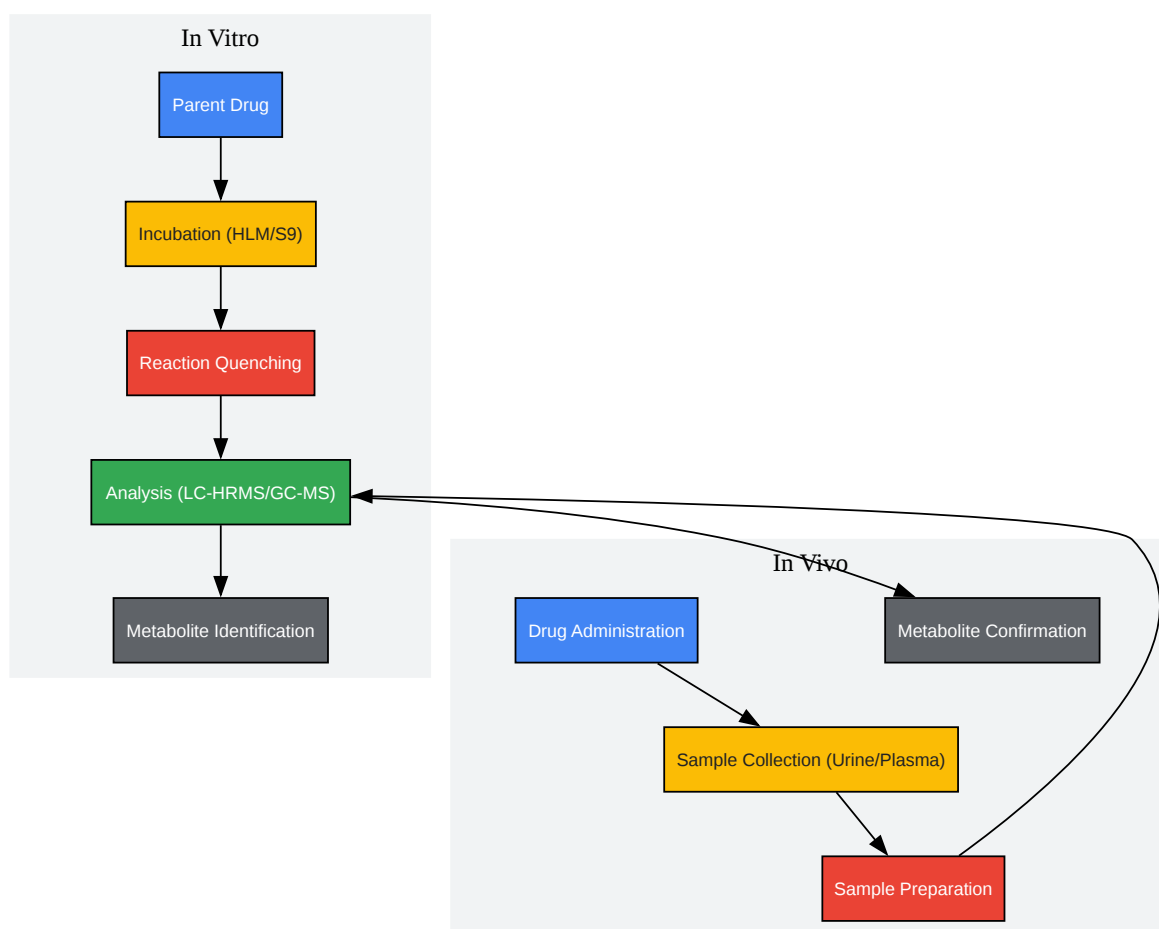
In Vivo Metabolism Studies

- Objective: To identify metabolites present in biological samples after administration of a drug.
- Methodology:
 - Administration: A controlled dose of the compound is administered to a test subject (e.g., a rat).
 - Sample Collection: Urine and/or plasma samples are collected over a period of time.
 - Sample Preparation: The samples undergo preparation steps such as solid-phase extraction and enzymatic cleavage of conjugates to isolate the metabolites.[\[1\]](#)

- Analysis: The prepared samples are analyzed using GC-MS or LC-HRMS to identify the metabolites.[1]

Visualizing the Metabolic Pathways

The following diagrams illustrate the metabolic pathways of 5-MAPB and 6-MAPB.



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References

- 1. Benzofuran analogues of amphetamine and methamphetamine: studies on the metabolism and toxicological analysis of 5-APB and 5-MAPB in urine and plasma using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-MAPB - Wikipedia [en.wikipedia.org]
- 3. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Phase I Metabolism of the Recently Emerged Synthetic MDMB-4en-PINACA and Its Detection in Human Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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